molecular formula C15H16N2O2 B5667325 N-(2-hydroxy-5-isopropylphenyl)nicotinamide

N-(2-hydroxy-5-isopropylphenyl)nicotinamide

Cat. No. B5667325
M. Wt: 256.30 g/mol
InChI Key: UVGGJGIEIGLGIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nicotinamide derivatives often involves the reaction of nicotinic acid with specific substituents to introduce desired functional groups. A notable example includes the synthesis of N-(arylmethoxy)-2-chloronicotinamides, which demonstrated herbicidal activity, highlighting the potential agricultural applications of such compounds (Chen Yu et al., 2021). This suggests that similar synthetic strategies could be applied to synthesize N-(2-hydroxy-5-isopropylphenyl)nicotinamide, targeting specific properties or activities.

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives plays a crucial role in their chemical and physical properties. For instance, the study of 2-(methysulfanyl)nicotinamides revealed how the substitution pattern affects the molecule's conformation and, subsequently, its interaction with biological targets or other molecules (L. Gomes et al., 2013). This implies that the specific arrangement of functional groups in N-(2-hydroxy-5-isopropylphenyl)nicotinamide would similarly influence its interactions and stability.

Chemical Reactions and Properties

Nicotinamide and its derivatives participate in various chemical reactions, contributing to their wide range of applications. For example, the reaction with chloroacetaldehyde led to the synthesis of a fluorescent analog of nicotinamide adenine dinucleotide, showcasing the versatility of nicotinamide in chemical synthesis and its utility in biochemical assays (J. Barrio et al., 1972). This reactivity can be harnessed to develop N-(2-hydroxy-5-isopropylphenyl)nicotinamide for specific applications, manipulating its chemical properties for desired outcomes.

Physical Properties Analysis

The physical properties of nicotinamide derivatives, such as solubility and melting point, are influenced by their molecular structure. Studies on binary systems of nicotinamide with hydroxypropylmethylcellulose highlighted how interactions between molecules can affect physical properties like crystallinity and thermal behavior (T. Hino et al., 2001). Understanding these properties is essential for the practical application of N-(2-hydroxy-5-isopropylphenyl)nicotinamide in formulations or material science.

Chemical Properties Analysis

The chemical properties of nicotinamide derivatives, such as reactivity, stability, and interaction with other molecules, underpin their application in various domains. For instance, the study of nicotinamide's hydrotropic properties and its ability to enhance the solubility of poorly soluble drugs underscores its potential as a pharmaceutical excipient (Hideshi Suzuki & Hisakazu Sunada, 1998). Such chemical properties would be critical in determining the suitability of N-(2-hydroxy-5-isopropylphenyl)nicotinamide for specific applications, whether in drug formulation or as a functional material.

properties

IUPAC Name

N-(2-hydroxy-5-propan-2-ylphenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-10(2)11-5-6-14(18)13(8-11)17-15(19)12-4-3-7-16-9-12/h3-10,18H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGGJGIEIGLGIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)O)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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